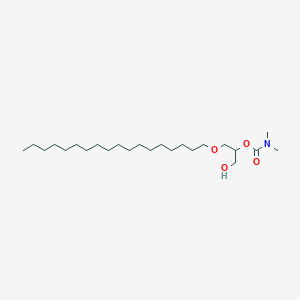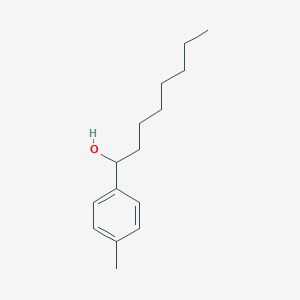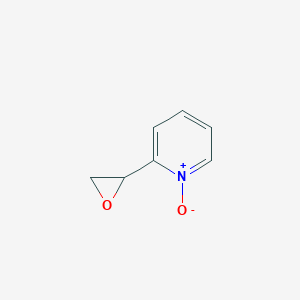
1-oxido-6-(oxiran-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-oxido-6-(oxiran-2-yl)pyridine is a compound that features an oxirane (epoxide) ring attached to a pyridine ring This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide group with the aromaticity of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxido-6-(oxiran-2-yl)pyridine typically involves the formation of the oxirane ring through an epoxidation reaction. One common method is the epoxidation of alkenes using hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) in an ionic liquid medium . This method is efficient and environmentally friendly, producing high yields of the desired epoxide.
Industrial Production Methods
Industrial production of such compounds often involves scalable and reproducible synthetic routes. For instance, the synthesis of similar compounds has been achieved through multi-step processes that include the use of inexpensive reagents and efficient oxidative agents . These methods ensure high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1-oxido-6-(oxiran-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids or hydrogen peroxide.
Reduction: The compound can be reduced to form diols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst such as cobalt acetate (Co(OAc)₂) is commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, substituted pyridines, and various other functionalized derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-oxido-6-(oxiran-2-yl)pyridine has several scientific research applications:
Biology: The compound’s reactivity makes it useful in biochemical studies, including enzyme inhibition and protein modification.
Medicine: Its potential as a pharmacophore is explored in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 1-oxido-6-(oxiran-2-yl)pyridine involves the reactivity of the epoxide ring. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form covalent bonds with various molecular targets. This reactivity is exploited in applications such as enzyme inhibition, where the compound can form covalent adducts with active site residues, thereby inhibiting enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarbonitriles: These compounds also contain an oxirane ring and are used in similar synthetic applications.
4-(Hydroxy(oxiran-2-yl)methyl)-2-methoxyphenol: This compound has antibacterial properties and is structurally similar due to the presence of the oxirane ring.
Uniqueness
1-oxido-6-(oxiran-2-yl)pyridine is unique due to the combination of the epoxide and pyridine rings, which imparts distinct reactivity and potential applications. The presence of the pyridine ring enhances its aromaticity and stability, while the epoxide ring provides a reactive site for various chemical transformations.
Propiedades
Número CAS |
69062-54-0 |
|---|---|
Fórmula molecular |
C7H7NO2 |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
1-oxido-2-(oxiran-2-yl)pyridin-1-ium |
InChI |
InChI=1S/C7H7NO2/c9-8-4-2-1-3-6(8)7-5-10-7/h1-4,7H,5H2 |
Clave InChI |
NPGSNHCTEMFXEJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=CC=CC=[N+]2[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


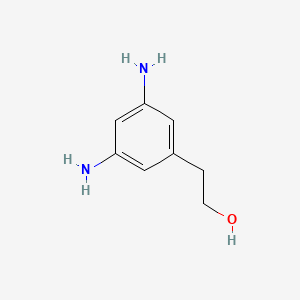
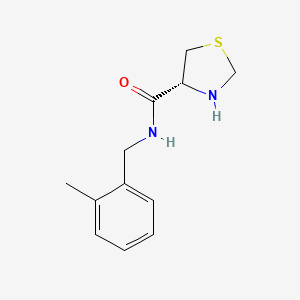
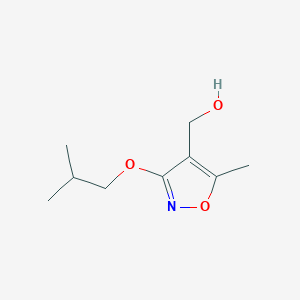
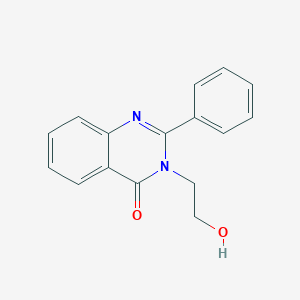
![N-[5-(4-tert-Butyl-benzenesulfonylamino)-pyridin-2-yl]-acetamide](/img/structure/B8350374.png)
![methyl 6-(7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)nicotinate](/img/structure/B8350378.png)


